Superior Absolute Catalytic Rate in Phosphorylation Compared to Native Histone H1
Arg-arg-lys-ala-ser-gly-pro (H1-7) exhibits a greater absolute catalytic rate of phosphorylation by PKA than its native counterpart, whole histone H1 [1]. This indicates that the synthetic peptide is a more efficient substrate in terms of the maximum rate of phosphate transfer. Furthermore, its Michaelis constant (Km) is approximately 40-fold greater than that of whole histone H1, which, while indicating lower binding affinity, is consistent with its higher turnover rate in solution-based assays [1].
| Evidence Dimension | Michaelis constant (Km) and Catalytic Rate |
|---|---|
| Target Compound Data | Absolute Michaelis constant 40-fold greater than whole histone H1; exhibits a greater absolute catalytic rate of phosphorylation. |
| Comparator Or Baseline | Whole histone H1 |
| Quantified Difference | 40-fold greater Michaelis constant; Catalytic rate is 'greater' (exact fold change not provided). |
| Conditions | In vitro phosphorylation assay with calf thymus cAMP-dependent protein kinase (PKA). |
Why This Matters
The higher catalytic rate of H1-7 makes it a superior choice for high-throughput screening or any assay where a strong, rapid signal is desired, while its use of a defined, synthetic sequence ensures batch-to-batch reproducibility that native histones cannot provide.
- [1] Pomerantz, A. H., Allfrey, V. G., Merrifield, R. B., & Johnson, E. M. (1977). Studies on the mechanism of phosphorylation of synthetic polypeptides by a calf thymus cyclic AMP-dependent protein kinase. Proceedings of the National Academy of Sciences, 74(10), 4261-4265. View Source
